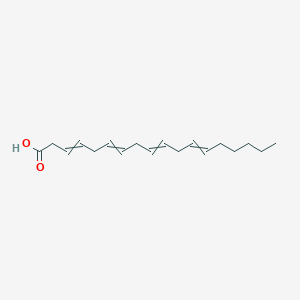

Octadeca-3,6,9,12-tetraenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92661-11-5 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-3,6,9,12-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17H2,1H3,(H,19,20) |

InChI Key |

WIGBMAOBGOCVRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC(=O)O |

Origin of Product |

United States |

Theoretical and Potential Biological Origins of Octadeca 3,6,9,12 Tetraenoic Acid

Hypothetical Biosynthetic Pathways in Eukaryotic and Prokaryotic Systems

The formation of polyunsaturated fatty acids is a meticulously orchestrated process involving a series of desaturation and elongation reactions catalyzed by specific enzyme systems. The hypothetical biosynthesis of octadeca-3,6,9,12-tetraenoic acid would necessitate a unique combination of these enzymatic activities.

Elucidation of Desaturase and Elongase Enzyme System Roles in Fatty Acid Synthesis

The backbone of PUFA synthesis lies in the coordinated action of two key enzyme families: fatty acid desaturases and fatty acid elongases.

Fatty Acid Desaturases (FADS): These enzymes are responsible for introducing double bonds at specific positions within a fatty acid chain. wikipedia.orgnih.gov They are typically membrane-bound proteins and utilize molecular oxygen and a reducing agent to carry out the desaturation reaction. jst.go.jp The nomenclature of desaturases, such as delta-5, delta-6, delta-9, and delta-12, indicates the carbon atom at which the double bond is inserted, counting from the carboxyl end of the fatty acid. wikipedia.org

Fatty Acid Elongases (ELOVL): These enzymes catalyze the extension of the fatty acid carbon chain, usually by adding a two-carbon unit derived from malonyl-CoA. nih.govontosight.ai This process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. ontosight.ainumberanalytics.com In mammals, a family of seven elongase enzymes (ELOVL1-7) has been identified, each with specificities for fatty acid substrates of different chain lengths and degrees of saturation. nih.gov

The synthesis of a specific PUFA isomer is therefore determined by the sequential and specific action of these desaturases and elongases on a precursor fatty acid.

Exploration of Delta-3, Delta-6, Delta-9, and Delta-12 Desaturase Activities in Novel PUFA Formation

The creation of this compound would require the activity of desaturases that can introduce double bonds at the 3rd, 6th, 9th, and 12th carbon positions.

Delta-9 Desaturase: This is a fundamental enzyme in fatty acid metabolism, catalyzing the conversion of saturated fatty acids like stearic acid (18:0) and palmitic acid (16:0) into their monounsaturated counterparts, oleic acid (18:1n-9) and palmitoleic acid (16:1n-9), respectively. jst.go.jpwikipedia.org This initial desaturation is a crucial step for the subsequent synthesis of more complex PUFAs.

Delta-12 Desaturase: This enzyme is prevalent in plants, fungi, and some microorganisms, and is responsible for converting oleic acid (18:1n-9) into linoleic acid (18:2n-6) by introducing a double bond at the 12th position. frontiersin.orgmdpi.com Mammals lack delta-12 desaturase and therefore require linoleic acid as an essential fatty acid in their diet. mdpi.comnih.gov

Delta-6 Desaturase: This enzyme plays a critical role in the biosynthesis of long-chain PUFAs by introducing a double bond at the 6th position. nih.govahajournals.org It acts on both linoleic acid (18:2n-6) to form gamma-linolenic acid (GLA; 18:3n-6) and alpha-linolenic acid (ALA; 18:3n-3) to form stearidonic acid (SDA; 18:4n-3). mdpi.com

Delta-3 Desaturase (Omega-3 Desaturase): The formation of a double bond at the 3-position is less common. Enzymes capable of this, often referred to as omega-3 desaturases, can convert omega-6 fatty acids into omega-3 fatty acids. For instance, a delta-15 desaturase (an omega-3 desaturase) converts linoleic acid to alpha-linolenic acid. A true delta-3 desaturase, acting on a C18 fatty acid, would introduce a double bond between the 3rd and 4th carbons. The identification of an 18-carbon fatty acid with five double bonds, including one at the 3-position (3,6,9,12,15-octadecapentaenoic acid), in dinoflagellates suggests the existence of enzymatic machinery capable of delta-3 desaturation in some organisms. nih.gov

A hypothetical pathway for the synthesis of this compound could start from linoleic acid (18:2n-6), which already possesses double bonds at the 9 and 12 positions. Subsequent desaturation at the 6-position by a delta-6 desaturase would yield gamma-linolenic acid (18:3n-6). A final and crucial step would require a delta-3 desaturase to introduce a double bond at the 3-position.

| Enzyme | Action | Substrate | Product |

| Delta-12 Desaturase | Inserts double bond at C12 | Oleic acid (18:1n-9) | Linoleic acid (18:2n-6) |

| Delta-6 Desaturase | Inserts double bond at C6 | Linoleic acid (18:2n-6) | Gamma-linolenic acid (18:3n-6) |

| Delta-3 Desaturase | Inserts double bond at C3 | Gamma-linolenic acid (18:3n-6) | This compound |

Investigation of Precursor Utilization and Chain Elongation Mechanisms

The biosynthesis of this compound would likely rely on the availability of an 18-carbon precursor with existing double bonds. As outlined above, linoleic acid (18:2n-6) is a plausible starting point. The process of chain elongation, which adds two-carbon units to a fatty acid, would not be directly involved in the final steps of forming an 18-carbon tetraenoic acid from an 18-carbon precursor. numberanalytics.comnih.gov However, the initial synthesis of the C18 precursors themselves depends on the elongation of shorter-chain fatty acids. The elongation machinery is a multi-enzyme complex located in the endoplasmic reticulum that utilizes malonyl-CoA as the two-carbon donor in a four-step cycle. nih.govbiorxiv.org

Identification and Characterization of Natural Occurrence and Distribution

Despite the theoretical possibility of its biosynthesis, the presence of this compound in natural sources appears to be either extremely rare or has not yet been specifically identified.

Screening of Novel Plant and Algal Sources for this compound

Plants and algae are rich sources of diverse polyunsaturated fatty acids. For instance, various isomers of octadecatrienoic acid (18:3) are found in different plant oils. nih.gov Algae, particularly microalgae, are known to produce a wide array of PUFAs, including some with unusual structures. nih.govnih.gov A notable discovery in certain dinoflagellates was the identification of 3,6,9,12,15-octadecapentaenoic acid (18:5n-3), which possesses all the double bonds of the target compound plus an additional one at the 15th position. nih.gov While this finding points to the existence of the necessary desaturases (including a delta-3 desaturase) in these organisms, it does not confirm the presence of this compound itself. Extensive screening of novel plant and algal species could potentially uncover this specific fatty acid.

Detection within Microbial Metabolomes and Biosynthetic Contributions

Microorganisms, including bacteria and fungi, are also known to produce a variety of fatty acids. acs.orgmdpi.com Some bacteria in the gut microbiome can metabolize dietary fatty acids into novel compounds. researchgate.net While some studies have investigated the metabolism of C18 PUFAs like gamma-linolenic acid (18:3n-6) and stearidonic acid (18:4n-3) by hepatocytes, they did not report the formation of this compound. nih.gov To date, there are no specific reports of the detection of this compound within microbial metabolomes. The search for this compound in diverse microbial environments remains an open area of research.

Cultivation Strategies for Enhanced Production in Biological Systems

The production of specific polyunsaturated fatty acids (PUFAs) in biological systems, such as microalgae and genetically engineered plants, can be enhanced through various cultivation strategies. These strategies primarily focus on optimizing growth conditions and employing genetic modifications to increase the yield and alter the fatty acid profile of the organism.

Optimizing Cultivation Conditions in Microalgae:

Microalgae are a promising source for PUFA production due to their ability to synthesize these valuable compounds. mdpi.com The manipulation of cultivation parameters is a key strategy to boost PUFA yields. mdpi.comnih.gov

Nutrient Supply: The concentration and composition of nutrients in the culture media significantly impact lipid metabolism in microalgae. mdpi.com Nitrogen is a critical factor, and its source and concentration can be modulated to enhance PUFA accumulation. nih.gov Similarly, the availability of phosphorus and carbon can be controlled to optimize production. nih.gov

Physical Parameters: Temperature, light intensity (irradiance), and salinity are crucial physical factors that can be adjusted to improve PUFA yields. mdpi.comnih.gov Different microalgal species have specific optimal ranges for these parameters. For instance, some strains may produce more PUFAs under stress conditions like lower temperatures or increased salinity. mdpi.comfrontiersin.org

Cultivation Mode: Microalgae can be cultivated under autotrophic, heterotrophic, or mixotrophic conditions. frontiersin.org Heterotrophic cultivation, which uses organic carbon sources like glycerol, has been shown to improve the yields of docosahexaenoic acid (DHA) in certain species. mdpi.com Mixotrophic cultivation combines both photosynthesis and the use of organic carbon. frontiersin.org

Carbon Dioxide (CO2) and Oxygen (O2): For autotrophic cultivation, the supply of CO2 is essential for photosynthesis. mdpi.com Optimizing CO2 levels can enhance algal growth and productivity. mdpi.com Conversely, lower oxygen levels have been shown to affect enzymatic desaturation in some cyanobacteria, leading to an increase in PUFAs. mdpi.com

Genetic and Metabolic Engineering:

Advances in genetic engineering have opened new avenues for enhancing the production of specific fatty acids in both microalgae and plants. nih.govusda.gov

Overexpression of Key Enzymes: The biosynthesis of PUFAs involves a series of desaturase and elongase enzymes. nih.gov By overexpressing the genes that code for these enzymes, it is possible to increase the production of target fatty acids. For example, in the microalga Nannochloropsis oceanica, overexpressing specific desaturase (NoFADs) and elongase (NoFAEs) genes led to a significant increase in eicosapentaenoic acid (EPA) yields. nih.govresearchgate.net

Gene Knockout and Silencing: Undesirable metabolic pathways that compete for precursors or degrade the target fatty acid can be blocked or reduced using techniques like CRISPR/Cas9 gene editing or RNA interference (RNAi). nih.govfrontiersin.org For instance, knocking out a gene that encodes for a TAG lipase (B570770) in Nannochloropsis oceanica resulted in increased accumulation of EPA in triacylglycerols (TAG). nih.gov

Metabolic Engineering in Plants: Genetic modification has been successfully used to produce novel fatty acids in oilseed crops. nih.govusda.gov This involves introducing genes from other organisms to create new biosynthetic pathways. nih.govisaaa.org For example, researchers have engineered Arabidopsis to produce oil similar to castor oil, which it does not naturally synthesize. isaaa.org The goal is to create "designer oils" with improved nutritional or industrial properties. usda.gov

Below is a table summarizing research findings on strategies to enhance PUFA production in various organisms.

Enzymatic and Non Enzymatic Transformations of Octadeca 3,6,9,12 Tetraenoic Acid Theoretical

Oxidative Metabolism and Oxylipin Derivatization Pathways

The multiple double bonds in Octadeca-3,6,9,12-tetraenoic acid make it highly susceptible to both enzymatic and non-enzymatic oxidation. These processes lead to the formation of a diverse array of signaling molecules known as oxylipins.

Lipoxygenase-Mediated Metabolism of this compound

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of PUFAs, inserting molecular oxygen at specific positions. While direct studies on this compound are scarce, the metabolism of other n-6 PUFAs by LOXs allows for a theoretical projection of its fate. LOXs typically attack the methylene (B1212753) group between two double bonds. In the case of this C18:4 n-6 fatty acid, potential sites for LOX action exist.

Human LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, could theoretically metabolize this compound. For instance, an (n-6)-lipoxygenase found in human ejaculates has been shown to metabolize various n-6 PUFAs, including linoleic acid (18:2n-6) and arachidonic acid (20:4n-6). nih.gov This suggests that this compound could also be a substrate, likely leading to the formation of various monohydroxy derivatives. The specific products would depend on the regiospecificity of the particular LOX enzyme involved. For example, 12-lipoxygenase could produce 11-hydroxy- and 14-hydroxy-docosapentaenoic acid from docosapentaenoic acid (DPA n-6). ashpublications.org By analogy, LOX enzymes could generate various hydroxy-octadecatetraenoic acids (HOTETrEs) from this compound. These initial hydroperoxy products are often unstable and are subsequently reduced to more stable hydroxy fatty acids.

Table 1: Theoretical Products of Lipoxygenase-Mediated Metabolism of this compound

| Enzyme | Potential Site of Oxygenation | Theoretical Product Class |

|---|---|---|

| 5-Lipoxygenase | C-5 | 5-hydroxy-octadeca-3,6,9,12-tetraenoic acid |

| 12-Lipoxygenase | C-12 | 12-hydroxy-octadeca-3,6,9,12-tetraenoic acid |

| 15-Lipoxygenase | C-15 | 15-hydroxy-octadeca-3,6,9,12-tetraenoic acid |

Cytochrome P450 and Peroxygenase Enzyme-Catalyzed Reactions

Cytochrome P450 (CYP) enzymes represent another major pathway for PUFA metabolism, typically producing epoxides and hydroxy fatty acids. researchgate.netnih.gov CYP epoxygenases can attack the double bonds of PUFAs to form epoxyeicosatrienoic acids (EETs) from arachidonic acid, and similar products from other PUFAs. nih.gov Therefore, it is plausible that CYP enzymes would metabolize this compound to form various epoxyoctadecatrienoic acid (EpOTE) isomers. These epoxides are lipid mediators that can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols (dihydroxy-octadecatrienoic acids, DiHOTE). nih.gov

CYP hydroxylases can also add a hydroxyl group at various positions, including the omega-end of the fatty acid, leading to the formation of different hydroxy fatty acids. nih.gov The specific products formed would depend on the particular CYP isoform involved. nih.gov

Peroxygenases, another class of enzymes, can also catalyze the epoxidation of PUFAs. For example, in certain plants, a peroxygenase can convert linoleic acid to vernolic acid (cis-12,13-epoxy-9(Z)-octadecenoic acid). nih.gov While less studied in animals, this represents another potential enzymatic route for the transformation of this compound.

Table 2: Potential Cytochrome P450-Mediated Metabolites of this compound

| CYP450 Activity | Potential Reaction | Theoretical Product Class |

|---|---|---|

| Epoxygenase | Epoxidation of double bonds (e.g., at C12-C13) | Epoxyoctadecatrienoic acids (EpOTEs) |

| Hydroxylase | Hydroxylation at various positions | Hydroxy-octadecatetraenoic acids (HOTEs) |

Characterization of Non-Enzymatic Oxidative Products and Reaction Mechanisms

Polyunsaturated fatty acids are highly prone to non-enzymatic oxidation, also known as lipid peroxidation, which is initiated by reactive oxygen species (ROS). mdpi.com This process occurs in three stages: initiation, propagation, and termination. mdpi.com Initiation involves the abstraction of a hydrogen atom from a methylene group between two double bonds, forming a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating a chain reaction. mdpi.com

For this compound, this process would lead to the formation of a mixture of hydroperoxide isomers. These primary oxidation products can then undergo further reactions to form a variety of secondary products, including aldehydes (like 4-hydroxy-2-nonenal from n-6 PUFAs), ketones, and other truncated fatty acids. twinwoodcattle.com The accumulation of these non-enzymatic oxidation products can occur during seed aging and is often associated with a decline in quality. oup.com

Elongation and Desaturation Cascade Dynamics Involving this compound

Beyond oxidative metabolism, this compound can theoretically enter pathways that modify its carbon chain length and degree of unsaturation.

Potential for Conversion to Longer Chain Polyunsaturated Fatty Acids (e.g., Eicosatetraenoic Acid Analogs)

The metabolic pathway for converting C18 PUFAs to C20 and C22 PUFAs involves a series of elongation and desaturation steps. basicmedicalkey.com The n-3 isomer of the fatty acid , stearidonic acid (SDA, 18:4n-3), is known to be a direct precursor for eicosapentaenoic acid (EPA, 20:5n-3). tuscany-diet.netwikipedia.org This conversion bypasses the rate-limiting delta-6 desaturase step that is required for the conversion of alpha-linolenic acid (ALA) to EPA. mdpi.com

By analogy, this compound (18:4n-6) is a theoretical substrate for an elongase enzyme, which would add two carbons to produce eicosa-5,8,11,14-tetraenoic acid (20:4n-6), also known as arachidonic acid. However, the primary pathway to arachidonic acid in humans starts from linoleic acid (18:2n-6). The direct precursor in that pathway that gets elongated is gamma-linolenic acid (18:3n-6). It is plausible that this compound can be elongated to an eicosatetraenoic acid analog, specifically eicosa-5,8,11,14-tetraenoic acid (arachidonic acid). Further desaturation by a delta-5 desaturase could then lead to the formation of arachidonic acid (20:4n-6). wikipedia.org Studies in rat hepatocytes have shown that 18-carbon fatty acids are metabolized to longer-chain fatty acids. nih.gov

Integration and Remodeling within Complex Lipid Classes

Before or after metabolic transformations, fatty acids are typically incorporated into complex lipids, such as phospholipids (B1166683) and triacylglycerols. nih.gov Studies have demonstrated that various PUFAs, including 18-carbon fatty acids, are incorporated into the phospholipids of cell membranes in various tissues and cell types, including platelets and neutrophils. bohrium.comnih.gov For example, studies with rat hepatocytes showed that C18 PUFAs are acylated into a labile phospholipid pool before being released for further metabolism into longer-chain fatty acids. nih.gov

The incorporation into phospholipids is not random; there is specificity depending on the fatty acid and the phospholipid class. For instance, arachidonic acid is often found enriched in phosphatidylinositol. basicmedicalkey.com It is highly probable that this compound would also be incorporated into various phospholipid classes, becoming part of the cellular membrane lipidome. From there, it could be released by phospholipases to become available for the enzymatic and non-enzymatic pathways described above. Studies have shown that even exogenously supplied fatty acids can be incorporated into membrane lipids, such as phosphatidylglycerol in cyanobacteria. mdpi.com

Hypothesized Biological Roles and Functional Mechanisms of Octadeca 3,6,9,12 Tetraenoic Acid and Its Metabolites

Elucidation of Cellular and Molecular Interactions

Detailed research specifically investigating the cellular and molecular interactions of octadeca-3,6,9,12-tetraenoic acid is limited in publicly available scientific literature. The following subsections outline the hypothesized effects based on the broader understanding of related polyunsaturated fatty acids.

The direct modulatory effects of this compound on lipid signaling and metabolic pathways have not been extensively documented. However, based on the behavior of other octadecanoids, it is plausible that this fatty acid could influence cellular processes. For instance, other 18-carbon polyunsaturated fatty acids are known to be involved in various metabolic and hormonal regulation processes. They can act as signaling molecules that affect a variety of cellular functions, including inflammation and immune responses. nih.gov

Research on the related isomer, stearidonic acid (SDA), has shown that it can be metabolized to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA), which have well-established roles in lipid signaling. nih.gov It is hypothesized that this compound could similarly serve as a substrate for enzymes involved in fatty acid metabolism, potentially influencing the cellular pool of bioactive lipids.

Contribution to Biological System Homeostasis and Regulation

The role of this compound in maintaining biological homeostasis is an area requiring further investigation. The following sections discuss its potential contributions based on the functions of similar polyunsaturated fatty acids.

The incorporation and role of this compound in the lipid composition of cellular membranes have not been specifically detailed in the available literature. It is known that the fatty acid composition of membranes is crucial for their fluidity and function, and polyunsaturated fatty acids play a significant role in this. Studies on other 18-carbon fatty acids in rat hepatocytes have shown that they can be acylated into a labile phospholipid pool within membranes. mdpi.comnih.gov This suggests a potential for this compound to be similarly incorporated, which could influence membrane properties and the function of membrane-bound proteins.

While specific metabolites derived from this compound have not been extensively characterized, it is well-established that 18-carbon polyunsaturated fatty acids serve as precursors for a diverse range of bioactive lipid mediators known as octadecanoids. nih.gov These mediators are involved in a multitude of physiological processes. The enzymatic oxidation of these fatty acids can lead to the formation of various signaling molecules. For instance, the related stearidonic acid is a known precursor to EPA. nih.gov It is therefore plausible that this compound is also a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of novel bioactive octadecanoids.

Ecological Significance and Inter-species Chemical Communication

The specific ecological role of this compound is not well-defined. However, related polyunsaturated fatty acids and their derivatives, polyunsaturated aldehydes (PUAs), are known to play a significant role in the chemical ecology of marine organisms, particularly diatoms. nih.govnih.govmdpi.com Diatoms produce PUAs as a defense mechanism against grazers like copepods. nih.gov This production is initiated when diatom cells are damaged, leading to the enzymatic conversion of fatty acids into PUAs. nih.gov

Given that unusual fatty acids are often found in marine algae, it is possible that this compound is present in certain species and could serve as a precursor to PUAs or other signaling molecules involved in inter-species communication. For example, the green seaweed Enteromorpha linza has been found to contain stearidonic acid, which exhibits antimicrobial properties. While not the same isomer, this highlights the potential for different octadecatetraenoic acids to have ecological functions.

Potential as Plant-Associated Volatiles or Chemical Signaling Molecules

Currently, there is a notable absence of direct scientific literature identifying this compound as a plant-associated volatile or a chemical signaling molecule. However, the broader class of C18 polyunsaturated fatty acids, known as octadecanoids, are well-established as pivotal signaling molecules in plant physiology. nih.gov These compounds are central to a plant's response to both biotic and abiotic stressors, as well as being involved in growth and development. nih.gov

The signaling pathways of related octadecanoids, such as linolenic acid (an octadecatrienoic acid), are well-characterized, particularly their conversion into jasmonates. This family of phytohormones is crucial for regulating a wide array of defensive and developmental processes in plants. Given the structural similarity, it is hypothesized that if this compound were present in plants, it could potentially serve as a precursor to novel signaling molecules or modulate existing fatty acid-based signaling pathways. However, without direct observational or experimental data, its role as a volatile or signaling molecule in plants remains speculative.

Contribution to Algal and Aquatic Ecosystem Dynamics

The contribution of this compound to algal and aquatic ecosystem dynamics is not specifically documented in existing research. In contrast, its isomer, octadeca-6,9,12,15-tetraenoic acid (stearidonic acid), has been reported in various marine organisms, including the brown alga Cladosiphon okamuranus. The presence of such polyunsaturated fatty acids in algae is fundamental to aquatic food webs, as they are essential nutrients for many grazing organisms.

Furthermore, studies on photosynthetic dinoflagellates have identified a related compound, octadeca-3,6,9,12,15-pentaenoic acid. This discovery highlights the capability of some microalgae to synthesize complex C18 polyunsaturated fatty acids. These fatty acids are integral components of algal cell membranes and can serve as precursors to bioactive compounds that influence inter-species interactions and broader ecosystem health. While this does not directly confirm the role of this compound, it supports the plausibility of its existence and potential functional significance within certain algal species and, by extension, the aquatic environments they inhabit. Further research into the fatty acid profiles of a wider range of algal species is necessary to ascertain the presence and ecological role of this specific tetraenoic acid.

Advanced Synthetic Strategies for Octadeca 3,6,9,12 Tetraenoic Acid and Its Analogs

Total Synthesis Approaches for Positional and Stereoisomers

The total synthesis of PUFAs allows for precise control over the location and geometry of the double bonds, which is essential for studying their structure-function relationships.

The construction of the polyunsaturated carbon backbone of octadeca-3,6,9,12-tetraenoic acid and its isomers relies on a variety of robust organic reactions. Key methodologies include coupling reactions to build the carbon chain and stereoselective reactions to control the geometry of the double bonds.

A common strategy involves the coupling of smaller, functionalized building blocks. For instance, the synthesis of polyunsaturated systems often employs palladium-catalyzed cross-coupling reactions. nih.gov Another powerful tool is the Wittig reaction, which forms a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. Stereoselective versions of the Wittig reaction can be used to control the cis (Z) or trans (E) configuration of the resulting double bond. nih.gov

A general approach for synthesizing all-cis fatty acids involves the condensation of a mono-yne propargyl bromide with an ω-alkyne-1-chloride. nih.gov The resulting poly-yne chloride is then partially hydrogenated using a Lindlar catalyst to yield the all-cis polyene chloride. nih.gov Subsequent conversion to the nitrile with potassium cyanide, followed by hydrolysis, affords the desired fatty acid. nih.gov

More recently, solid-phase synthesis has emerged as an efficient method for the expedited preparation of PUFAs and their analogs. nih.govchemrxiv.org This technique involves attaching a starting material to a solid support and carrying out the synthesis in a stepwise manner. chemrxiv.org This approach simplifies purification, as excess reagents and byproducts can be washed away after each step. chemrxiv.org Full solid-phase synthesis has been successfully applied to create a library of PUFAs, demonstrating its potential for generating diverse structures for biological screening. nih.govchemrxiv.org

Table 1: Key Organic Synthesis Methodologies for Polyunsaturated Fatty Acids

| Methodology | Description | Key Features |

|---|---|---|

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to create a C=C double bond. nih.gov | Can be adapted for stereoselective synthesis of Z or E isomers. nih.gov |

| Palladium-Catalyzed Cross-Coupling | e.g., Suzuki or Sonogashira coupling. Forms C-C bonds between organic halides and organoboron or organotin compounds, or terminal alkynes. nih.gov | Versatile for building complex carbon skeletons. nih.gov |

| Lindlar Hydrogenation | Partial hydrogenation of alkynes to cis-alkenes using a poisoned palladium catalyst. nih.gov | Provides excellent stereoselectivity for Z-double bonds. nih.gov |

| Solid-Phase Synthesis | Synthesis of molecules on an insoluble polymer support. chemrxiv.org | Allows for rapid synthesis and purification of PUFA libraries. nih.govchemrxiv.org |

Chemo-enzymatic synthesis combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly valuable for the synthesis of PUFAs and their derivatives. researchgate.net Fungal unspecific peroxygenases (UPOs) have gained prominence as powerful biocatalysts for the oxyfunctionalization of fatty acids. mdpi.com These enzymes, secreted by fungi, only require hydrogen peroxide as a co-substrate, making them more stable and easier to use than other oxygenases like P450s. nih.gov

UPOs can catalyze a range of reactions on fatty acids, including hydroxylation, epoxidation, and even carbon chain shortening. mdpi.comnih.gov For example, the peroxygenase from Agrocybe aegerita (AaeUPO) can hydroxylate fatty acids at subterminal positions. mdpi.com The enzyme from Marasmius rotula (MroUPO) is capable of a unique one-carbon chain shortening of carboxylic acids via an α-oxidation mechanism. nih.gov In contrast, UPOs from Coprinopsis cinerea and Cyclocybe aegerita can shorten fatty acid chains by two carbons from the subterminal end. mdpi.com

Lipases are another class of enzymes used in chemo-enzymatic synthesis. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) can be used to catalyze the epoxidation of the double bonds in propenylbenzenes, a process that can be adapted for fatty acids. frontiersin.org This reaction proceeds through the in-situ formation of a peroxycarboxylic acid. frontiersin.org

These enzymatic transformations can be used to generate a variety of PUFA analogs, including hydroxylated and epoxidized derivatives, which are often metabolites with important biological activities. csic.escsic.esacs.org The high regio- and stereoselectivity of these enzymes often surpasses what can be achieved with purely chemical methods. csic.esacs.org

Table 2: Fungal Peroxygenases in Fatty Acid Modification

| Enzyme Source | Abbreviation | Catalyzed Reaction(s) |

|---|---|---|

| Agrocybe aegerita | AaeUPO | Subterminal hydroxylation, epoxidation, 2C-chain shortening. mdpi.comcsic.es |

| Marasmius rotula | MroUPO | α-oxidation leading to 1C-chain shortening. nih.gov |

| Coprinopsis cinerea | rCciUPO | Subterminal hydroxylation, 2C-chain shortening. mdpi.com |

| Collariella virescens | rCviUPO | Selective epoxidation of fatty acids. csic.es |

Rational Design and Synthesis of Chemical Probes and Modified Analogs

To investigate the metabolism and biological functions of this compound, researchers synthesize modified analogs that can act as chemical probes.

Thia- and oxa-analogs, where a methylene (B1212753) group in the fatty acid chain is replaced by a sulfur or oxygen atom, respectively, are valuable tools for studying metabolic pathways such as β-oxidation. The synthesis of these analogs often involves coupling reactions to introduce the heteroatom at a specific position in the carbon chain.

For example, polyunsaturated thia-fatty acids can be synthesized from naturally derived polyunsaturated fatty alcohols. documentsdelivered.com These analogs are designed to be resistant to or to inhibit certain metabolic enzymes. For instance, thia-fatty acids can act as inhibitors of desaturase enzymes involved in PUFA biosynthesis. nih.gov The position of the sulfur atom is critical; for example, β-thia fatty acids are designed to interfere with β-oxidation. documentsdelivered.com Studies have shown that polyunsaturated thia-fatty acids are incorporated into cellular lipids and can influence the synthesis of eicosanoids. nih.gov

Oxa-analogs are also used for similar purposes. However, studies have indicated that polyunsaturated 3-oxa fatty acids are often poorly incorporated into cellular lipids compared to their thia counterparts, which may limit their utility as metabolic probes. nih.gov

The biological functions of PUFAs can be highly dependent on the stereochemistry of their double bonds. Therefore, the ability to synthesize specific stereoisomers is crucial for functional studies. Stereoselective synthesis aims to produce a single isomer with high purity.

Key methods for achieving stereoselectivity include the use of stereoselective Wittig reactions and the stereocontrolled reduction of triple bonds. nih.gov For example, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid was achieved using a stereoselective Wittig reaction to create the Z-double bond, followed by stereocontrolled reduction of a triple bond to form another double bond with specific geometry. nih.gov Similarly, the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involved coupling a (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation of the resulting enyne system. researchgate.net These methods allow for the preparation of specific isomers, which can then be used to investigate their unique metabolic fates and biological activities.

To trace the metabolic fate of this compound in biological systems, isotopically labeled versions are required. Common isotopes used for this purpose include radioactive carbon-14 (B1195169) (¹⁴C) and stable deuterium (B1214612) (²H).

The synthesis of ¹⁴C-labeled PUFAs can be achieved by introducing the label at the carboxyl group. nih.gov This is often done by treating a bromo- or lithio-derivative of the fatty acid chain with ¹⁴CO₂. nih.gov For example, [1-¹⁴C]-analogs of octadecatrienoic acids have been synthesized via carbonation of an alkenyl lithium derivative with ¹⁴CO₂. nih.gov An older, but still relevant, method involves treating a polyene chloride with K¹⁴CN, followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.gov

Deuterium labeling can be achieved through methods like reductive bis-Wittig-olefination using labeled synthons. nih.gov This approach has been used to synthesize 9,10-[²H₂]-labeled 6Z,9Z,12Z,15-hexadecatetraenoic acid to study its role in the chemical defense of diatoms. nih.gov Similarly, D₂-labeled very long-chain PUFAs have been synthesized for uptake studies. rsc.org Radioiodinated analogs, such as ¹²⁵I-labeled fatty acids, have also been developed as potential imaging agents or metabolic probes. umich.edu These labeled compounds are indispensable for metabolic flux analysis and understanding the complex pathways involving PUFAs.

Cutting Edge Analytical Methodologies for Octadeca 3,6,9,12 Tetraenoic Acid Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of fatty acids. Its high sensitivity and ability to provide detailed molecular information make it indispensable in lipidomics.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of octadeca-3,6,9,12-tetraenoic acid. The precise mass of this compound is 276.20893014 Da. iarc.fr This level of accuracy allows researchers to confidently distinguish it from other fatty acids with similar nominal masses. For instance, HRMS can differentiate between isomers and confirm the elemental composition of the molecule. researchgate.net In studies of complex biological samples, where numerous fatty acids and their derivatives are present, the specificity of HRMS is essential for accurate compound annotation. ub.edu

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis. In the first stage, a precursor ion of interest, such as the molecular ion of this compound, is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. nih.gov This process generates a characteristic fragmentation pattern, or "fingerprint," that provides detailed structural information about the molecule. ncsu.edu

MS/MS is particularly valuable for identifying the positions of double bonds and other functional groups within the fatty acid chain. nih.govnih.gov The fragmentation patterns can reveal the specific locations of oxidation, which is critical for studying the oxidized metabolites of this compound. lipotype.com For example, the analysis of fragmentation spectra can distinguish between different positional isomers of hydroxy- or oxo-derivatives. nih.gov Furthermore, MS/MS is widely used for metabolite profiling in complex biological matrices, enabling the simultaneous identification and relative quantification of a wide range of fatty acid metabolites. ub.eduresearchgate.net The use of molecular networking, which groups structurally similar molecules based on their MS/MS spectra, has further enhanced the ability to identify novel metabolites. ub.edu

Advanced Chromatographic Separation Techniques

Chromatography is essential for separating this compound and its various metabolites from the complex mixture of lipids typically found in biological samples. The choice of chromatographic technique depends on the specific properties of the analytes and the research question.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. nih.gov Prior to analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). chromatographytoday.comthermofisher.com This derivatization step improves the chromatographic properties of the fatty acids, allowing for better separation and detection. nih.gov

The separation in GC is based on the boiling point and polarity of the FAMEs, which are influenced by chain length and degree of unsaturation. thermofisher.com The eluting compounds are then introduced into the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. unm.ac.id The mass spectra of FAMEs exhibit characteristic fragmentation patterns that aid in their identification. researchgate.netresearchgate.netresearchgate.net GC-MS has been successfully used to identify and quantify this compound in various biological samples, including plant and fish oils. researchgate.netnih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Capillary columns (e.g., HP-5MS, CarboWax) | thermofisher.commdpi.com |

| Carrier Gas | Helium or Hydrogen | chromatographytoday.comthermofisher.com |

| Injection Mode | Splitless or Split | thermofisher.commdpi.com |

| Oven Temperature Program | Ramped from a lower initial temperature to a higher final temperature | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | nih.govmdpi.com |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Oxidized Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and more polar compounds, such as the oxidized metabolites of this compound. lipotype.comnih.gov This technique does not typically require derivatization, which can simplify sample preparation and reduce the risk of artifact formation. nih.gov

Reverse-phase LC, using a C18 column, is commonly employed for the separation of fatty acids and their oxidized products. nih.govnih.gov The mobile phase usually consists of a mixture of water and organic solvents like acetonitrile (B52724) and methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve ionization. nih.govnih.gov The separated analytes are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), for detection and identification. nih.gov LC-MS/MS methods have been developed for the comprehensive profiling of oxidized fatty acid metabolites, enabling the identification and quantification of various hydroxy, oxo, and epoxy derivatives. researchgate.netnih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.govnih.gov |

| Mobile Phase | Water/Acetonitrile/Methanol with Formic or Acetic Acid | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode | nih.gov |

| MS Detection | Tandem MS (MS/MS) for structural elucidation and quantification | nih.govnih.gov |

Chiral Chromatography for Enantiomeric Analysis of Derived Products

Many of the enzymatic and non-enzymatic oxidation products of polyunsaturated fatty acids are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological activities, making their separation and individual quantification crucial. nih.gov Chiral chromatography is the primary technique used for this purpose. nih.gov

Chiral stationary phases (CSPs) are used in both gas and liquid chromatography to separate enantiomers. gcms.cznih.gov These CSPs are designed to interact differently with the two enantiomers, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of hydroxy fatty acids. nih.gov Chiral HPLC methods have been successfully applied to resolve the enantiomers of various oxidized fatty acid derivatives, providing valuable insights into the stereochemistry of lipid metabolism. nih.govnih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of fatty acids in solution. nih.gov It provides in-depth information about the carbon skeleton and the position and geometry of double bonds. High-resolution 1H-NMR and 13C-NMR, along with two-dimensional (2D) NMR experiments, are instrumental in assigning the chemical structure of complex lipids like this compound without needing to isolate every component from a mixture. nih.govpreprints.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound.

¹H NMR (Proton NMR) provides information on the different types of protons in the molecule. Key signals for this compound include the olefinic protons (on the double bonds, C=C-H), the allylic protons (CH₂ groups adjacent to one double bond), the bis-allylic protons (CH₂ groups situated between two double bonds), the aliphatic chain protons, and the terminal methyl group protons. magritek.com The chemical shifts and coupling patterns of the olefinic protons can help determine the cis or trans geometry of the double bonds. youtube.com

¹³C NMR offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals that may overlap in the ¹H spectrum. magritek.com The chemical shifts of the olefinic carbons are particularly diagnostic for the location of the double bonds within the acyl chain. researchgate.net

2D NMR Techniques reveal correlations between nuclei, which is crucial for piecing together the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) is a homonuclear experiment that shows correlations between J-coupled protons, typically those on adjacent carbons. magritek.comsdsu.edu This helps to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) is a proton-detected 2D experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments.

The following tables present anticipated chemical shift data for an all-cis isomer of this compound, based on data from structurally similar polyunsaturated fatty acids. bmrb.io

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for all-cis-Octadeca-3,6,9,12-tetraenoic Acid (in CDCl₃)

| Carbon Position | Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

| 18 | H-18 | ~0.97 | t |

| 17 | H-17 | ~1.30 | m |

| 16 | H-16 | ~1.30 | m |

| 15 | H-15 | ~2.05 | m (allylic) |

| 14 | H-14 | ~2.81 | t (bis-allylic) |

| 13 | H-13 | ~5.3-5.4 | m (olefinic) |

| 12 | H-12 | ~5.3-5.4 | m (olefinic) |

| 11 | H-11 | ~2.81 | t (bis-allylic) |

| 10 | H-10 | ~5.3-5.4 | m (olefinic) |

| 9 | H-9 | ~5.3-5.4 | m (olefinic) |

| 8 | H-8 | ~2.81 | t (bis-allylic) |

| 7 | H-7 | ~5.3-5.4 | m (olefinic) |

| 6 | H-6 | ~5.3-5.4 | m (olefinic) |

| 5 | H-5 | ~2.05 | m (allylic) |

| 4 | H-4 | ~1.71 | m |

| 2 | H-2 | ~2.35 | t |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for all-cis-Octadeca-3,6,9,12-tetraenoic Acid (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ) ppm |

| 1 (C=O) | ~179-180 |

| 2 | ~34.1 |

| 3 | ~127-132 (olefinic) |

| 4 | ~127-132 (olefinic) |

| 5 | ~25.6 (bis-allylic) |

| 6 | ~127-132 (olefinic) |

| 7 | ~127-132 (olefinic) |

| 8 | ~25.6 (bis-allylic) |

| 9 | ~127-132 (olefinic) |

| 10 | ~127-132 (olefinic) |

| 11 | ~25.6 (bis-allylic) |

| 12 | ~127-132 (olefinic) |

| 13 | ~127-132 (olefinic) |

| 14 | ~20.6 (allylic) |

| 15 | ~31.5 |

| 16 | ~29.1 |

| 17 | ~22.6 |

| 18 | ~14.1 |

Bioinformatic and Chemoinformatic Approaches for Isomer Distinction and Pathway Mapping

While NMR provides definitive structural data, its sensitivity can be a limitation. Mass spectrometry (MS) offers high sensitivity but struggles with isomer differentiation. nih.gov Chemoinformatic and bioinformatic tools bridge these gaps by aiding in data interpretation and placing the compound within a biological context.

Isomer Distinction: Chemoinformatic strategies are often coupled with mass spectrometry to distinguish fatty acid isomers. Since isomers can have identical masses, differentiation relies on fragmentation patterns or chromatographic separation. nih.gov

Fragmentation Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) are used to analyze derivatives of fatty acids. Derivatization, for example by creating picolinyl esters or 4,4-dimethyloxazoline (DMOX) adducts, can induce charge-remote fragmentation during MS analysis. researchgate.net The resulting fragments are diagnostic of the original double bond positions. Chemoinformatic software can then be used to compare the experimental fragmentation patterns against libraries of known isomers to facilitate identification.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Different geometric isomers (cis/trans) can have slightly different shapes and thus different drift times, allowing for their separation and distinction.

Database Matching: Software platforms like LipidFinder can process high-resolution MS data to distinguish lipid features from noise and screen them against databases like LIPID MAPS for categorization and tentative identification. lipidmaps.org

Pathway Mapping: Bioinformatics provides the tools to understand the metabolic fate and functional role of this compound within a biological system.

Metabolic Pathway Databases: Resources like the LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provide extensive databases and tools for studying lipids. lipidmaps.org The LIPID MAPS Structure Database (LMSD) contains structures and annotations for thousands of lipids, while tools like BioPAN can be used to perform pathway analysis on lipidomics datasets, highlighting changes in specific metabolic pathways. lipidmaps.org

Genome-Scale Metabolic Models (GSMMs): Software suites like Pathway Tools allow for the creation, editing, and analysis of Pathway/Genome Databases (PGDBs). nih.govsri.com Given genomic data from an organism, these tools can predict metabolic pathways, including those for fatty acid biosynthesis and degradation. The MetaFlux component of Pathway Tools can then use techniques like flux balance analysis (FBA) to model the flow of metabolites through the network, predicting how a fatty acid like this compound might be synthesized or catabolized under different conditions. nih.gov

Gene Set Enrichment Analysis (GSEA): This is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states. gsea-msigdb.org By analyzing transcriptomic or proteomic data, researchers can use GSEA with fatty acid metabolism gene sets (e.g., from databases like Gene Ontology) to infer whether fatty acid pathways are up- or down-regulated in response to a particular stimulus or in a disease state, providing context for the role of specific fatty acids. gsea-msigdb.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.